4-{[4-(Acetyloxy)benzoyl]sulfanyl}benzoic acid
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Overview
Description
4-{[4-(Acetyloxy)benzoyl]sulfanyl}benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of an acetyloxy group and a sulfanyl group attached to the benzoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(Acetyloxy)benzoyl]sulfanyl}benzoic acid typically involves the esterification of 4-hydroxybenzoic acid with acetic anhydride to form 4-acetoxybenzoic acid. This intermediate is then reacted with a suitable thiol compound under specific conditions to introduce the sulfanyl group. The reaction conditions often include the use of a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade reagents, automated reaction systems, and stringent quality control measures to ensure consistency and compliance with regulatory standards .
Chemical Reactions Analysis
Types of Reactions
4-{[4-(Acetyloxy)benzoyl]sulfanyl}benzoic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to remove the acetyloxy group, yielding the corresponding hydroxy derivative.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, hydroxy derivatives, and various substituted benzoic acid derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
4-{[4-(Acetyloxy)benzoyl]sulfanyl}benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-{[4-(Acetyloxy)benzoyl]sulfanyl}benzoic acid involves its interaction with specific molecular targets. The acetyloxy group can undergo hydrolysis to release acetic acid, which may contribute to its biological activity. The sulfanyl group can interact with thiol-containing enzymes or proteins, potentially affecting their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Acetoxybenzoic acid: Similar in structure but lacks the sulfanyl group.
4-Hydroxybenzoic acid: The precursor in the synthesis of 4-acetoxybenzoic acid.
Benzoic acid: The parent compound without any substituents.
Uniqueness
4-{[4-(Acetyloxy)benzoyl]sulfanyl}benzoic acid is unique due to the presence of both acetyloxy and sulfanyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
322762-38-9 |
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Molecular Formula |
C16H12O5S |
Molecular Weight |
316.3 g/mol |
IUPAC Name |
4-(4-acetyloxybenzoyl)sulfanylbenzoic acid |
InChI |
InChI=1S/C16H12O5S/c1-10(17)21-13-6-2-12(3-7-13)16(20)22-14-8-4-11(5-9-14)15(18)19/h2-9H,1H3,(H,18,19) |
InChI Key |
KYIDJEIXVMPZMC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)SC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
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